(S)-Indenestrol A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115217-04-4 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(3S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m0/s1 |
InChI Key |
BBOUFHMHCBZYJJ-NSHDSACASA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Isomeric SMILES |
CCC1=C([C@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Other CAS No. |
115217-04-4 |
Origin of Product |
United States |
Research Findings and Data
Estrogen Receptor Binding Affinity and Stereoselectivity
Studies employing competitive binding assays have quantified the affinity of Indenestrol A enantiomers for the estrogen receptor. These assays typically use estradiol (B170435) as a reference compound with a binding index of 100.
Molecular Interactions and Estrogen Receptor Pharmacology
Estrogen Receptor Binding Affinity and Kinetics
(S)-Indenestrol A, a metabolite of the synthetic estrogen diethylstilbestrol (B1670540) (DES), interacts with high affinity and specificity with mammalian estrogen receptors. nih.govdiethylstilbestrol.co.uknih.gov Its binding characteristics have been elucidated through various in vitro assays.
Competitive binding assays using cytosolic estrogen receptors from mouse uteri have demonstrated that Indenestrol (B48675) A possesses a high affinity for the receptor. nih.govnih.gov These assays reveal a clear stereochemical preference for the (S)-enantiomer. nih.govnih.gov The racemic mixture of Indenestrol A effectively competes with radiolabeled estradiol (B170435) for binding to the estrogen receptor, and further investigation into its individual enantiomers has shown that the (S)-isomer is the more potent binder. nih.govnih.gov This preferential binding is also observed in experiments measuring the nuclear occupancy of the estrogen receptor complex, confirming the higher affinity of the (S)-enantiomer in a cellular context. nih.govdiethylstilbestrol.co.uk
Table 1: Comparative Binding Characteristics of Indenestrol A Enantiomers
| Compound | Receptor Target | Binding Observation | Reference |
| This compound | Estrogen Receptor α (ERα) | Higher binding affinity and more potent activator of transcription compared to the (R)-enantiomer. nih.gov | nih.gov |
| (R)-Indenestrol A | Estrogen Receptor α (ERα) | Low binding affinity. nih.gov | nih.gov |
| This compound | Estrogen Receptor β (ERβ) | Lower potency compared to its activity on ERα. | nih.govnih.gov |
| (R)-Indenestrol A | Estrogen Receptor β (ERβ) | Exhibits low binding affinity but shows higher potency in activating ERβ compared to its activity on ERα in certain cell lines. nih.gov | nih.gov |
Detailed kinetic studies providing specific association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants for the this compound-estrogen receptor complex are not extensively detailed in the available research. While the kinetics of other estrogens and antiestrogens with the receptor have been studied, highlighting that binding affinity is often influenced more by changes in the dissociation rate than the association rate, specific values for this compound have not been established. nih.govresearchgate.net
Stereochemical Specificity in Estrogen Receptor Ligand Binding
The estrogen receptor's ligand-binding domain exhibits significant stereoselectivity, a feature prominently demonstrated by the enantiomers of Indenestrol A.
A distinct chiral preference for the (S)-enantiomer of Indenestrol A is a consistent finding across multiple studies. nih.govnih.govdiethylstilbestrol.co.uk Competitive binding assays performed with purified enantiomers confirmed that the estrogen receptor preferentially binds this compound. nih.govnih.gov This stereochemical preference translates directly to biological activity; for instance, the stimulation of ornithine decarboxylase (ODC) activity by racemic Indenestrol A was found to be entirely attributable to the (S)-enantiomer. nih.govdiethylstilbestrol.co.uk In contrast, (R)-Indenestrol A exhibits significantly lower binding affinity for the estrogen receptor. nih.gov
The pronounced stereochemical preference for this compound provides insights into the topology of the estrogen receptor's ligand-binding pocket. nih.govnih.gov The differential binding suggests that the methyl substituent at the chiral carbon of the indenestrol molecule plays a critical role in the interaction with specific amino acid residues within the binding site. nih.gov
Alignment of the protein structures of ERα and ERβ ligand-binding domains has identified a key difference at one residue—Leucine-384 in ERα and Methionine-283 in ERβ—which may make contact with the ligand's chiral center. nih.gov This single amino acid variation is thought to be a determinant of the stereoselectivity observed for indenestrol ligands between the two receptor subtypes. nih.gov The data collectively suggest that the ligand-binding pocket is a precisely structured environment where the specific orientation of a ligand, dictated by its chirality, is crucial for establishing high-affinity binding and subsequent receptor activation. nih.gov
Estrogen Receptor Subtype Selectivity (ERα and ERβ)
This compound demonstrates notable functional selectivity between the two primary estrogen receptor subtypes, ERα and ERβ. nih.govnih.gov While it acts as a potent agonist for both receptors, its activity profile differs significantly from its R-enantiomer. nih.gov
Studies using human cell lines stably expressing either ERα or ERβ have shown that this compound is a more potent activator of transcription through ERα than (R)-Indenestrol A. nih.govresearchgate.net Conversely, (R)-Indenestrol A is described as a potency-selective ERβ agonist. nih.gov In certain breast cancer cell lines, (R)-Indenestrol A was more potent in activating ERβ compared to its effect on ERα, despite having a low binding affinity for both receptor subtypes in vitro. nih.gov This suggests that this compound functions as a potent, primarily ERα-preferential agonist, while the (R)-enantiomer displays a selective, albeit less potent, activity profile favoring ERβ. nih.govnih.gov
Table 2: Functional Selectivity of Indenestrol A Enantiomers on ER Subtypes
| Compound | Predominant Activity | Receptor Subtype Preference | Reference |
| This compound | Potent Agonist | ERα > ERβ | nih.govnih.gov |
| (R)-Indenestrol A | Potency-Selective Agonist | ERβ > ERα | nih.govnih.gov |
Ligand-Induced Conformational Changes in Estrogen Receptors
The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor is a critical event that triggers a specific conformational change, ultimately determining the receptor's transcriptional activity. Research has demonstrated that the mouse estrogen receptor (mER) exhibits a notable stereochemical preference for this compound over its (R)-enantiomer. This preference is quantified by a 15-fold greater binding affinity for the (S)-isomer, which correlates with its higher biological potency. Current time information in Chennai, IN.
The structural basis for this stereoselectivity lies in the orientation of the C3 methyl group of Indenestrol A within the LBD of the estrogen receptor. The correct spatial arrangement of this methyl group, as present in the (S)-enantiomer, is essential for high-affinity binding and subsequent transcriptional activation. Current time information in Chennai, IN. The binding of this compound is thought to induce a specific conformational alteration in the Activation Function 2 (AF-2) region of the mER. Current time information in Chennai, IN. The AF-2 domain, which includes helix 12, is a crucial component of the LBD that repositions upon agonist binding to create a surface for the recruitment of coactivator proteins.
Mutational analysis of the mER LBD has provided further insight into the specific amino acid residues that are critical for the activity of this compound. A mutation at methionine 532 (Met532) to glycine (B1666218) (M532G) has been shown to significantly diminish the transactivation induced by this compound by approximately 40-fold, with only a minimal effect on its binding affinity. Current time information in Chennai, IN.oup.com This finding suggests that Met532 is a key residue required for the transcriptional activation induced by the potent agonist this compound, and that the M532G mutation effectively uncouples the binding of the ligand from the subsequent transactivation step. Current time information in Chennai, IN.oup.com This highlights that the structure of the ligand directly influences the conformation of the receptor's AF-2 region, which is a determining factor in its transcriptional output. Current time information in Chennai, IN.
While the precise three-dimensional structure of the this compound-ER complex has not been fully elucidated, the available data strongly support a model where the stereospecific binding of this compound induces a unique and transcriptionally active conformation of the estrogen receptor. This ligand-induced conformational change is the foundational step that dictates the subsequent interactions of the receptor within the cell.
Estrogen Receptor Interactions with Nuclear Acceptor Sites
Following the binding of this compound and the subsequent conformational change, the estrogen receptor complex translocates to the nucleus. Inside the nucleus, the activated receptor complex interacts with specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. However, the interaction is not solely with DNA; the receptor complex also binds to "nuclear acceptor sites" within the chromatin. These sites are thought to be specific protein-DNA complexes that facilitate the localization and activity of the receptor.
Studies on various estrogenic compounds, including Indenestrol A, have shown that these ligands are capable of translocating the estrogen receptor complex to the nucleus. The interaction of the estrogen-receptor complex with these nuclear sites is a critical step for the initiation of gene transcription. The nature of these nuclear acceptor sites and the dynamics of the interaction can be influenced by the specific ligand bound to the receptor.
Research has indicated that estrogen receptor complexes can exist in different forms within the nucleus, characterized by their extractability with salt solutions. For instance, estrogen agonists like estradiol and diethylstilbestrol (DES) can induce both salt-extractable and salt-resistant forms of the nuclear estrogen receptor. The salt-resistant form is often associated with a longer-term genomic response and true uterine growth. In contrast, some antiestrogens lead to the formation of only the salt-extractable form. While specific studies on the salt-extractability of the this compound-ER complex are not detailed, its classification as a potent agonist suggests it would likely induce both forms of nuclear receptor complexes, leading to robust transcriptional activation.
The binding of the estrogen receptor complex to nuclear acceptor sites is a saturable process, indicating a finite number of these sites within the nucleus. The affinity of the receptor complex for these sites is a key determinant of the biological response. The unique conformation induced by this compound is presumed to present an interaction surface on the receptor that allows for high-affinity binding to these nuclear acceptor sites, facilitating the recruitment of the transcriptional machinery and leading to the expression of estrogen-responsive genes.
Structure Activity Relationships Sar and Computational Studies
Conformational Analysis of (S)-Indenestrol A and Related Indanyl Derivatives
Conformational analysis provides insights into the three-dimensional shapes that molecules can adopt and how these shapes relate to their biological activity. For indenestrols, understanding their preferred conformations is key to explaining their binding to the estrogen receptor capes.gov.brnih.govllu.edu.
Insights from X-ray Crystallography
X-ray crystallography offers direct visualization of molecular structures and their interactions. Studies on indenestrols and related compounds have revealed that they often adopt nearly identical, fully extended planar conformations capes.gov.brnih.gov. These planar conformations are thought to facilitate their mimicry of the estradiol (B170435) A-ring, enabling competition for the estrogen receptor binding site capes.gov.brnih.gov. While X-ray crystallography provides static snapshots, it confirms the general spatial arrangement of atoms, which is crucial for predicting how these molecules fit into the ER's ligand-binding pocket capes.gov.brnih.govdtic.milrcsb.org. The precise orientation of functional groups, as revealed by crystal structures, helps in understanding the hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Estrogen Receptor Ligands
QSAR methodologies are powerful computational tools used to correlate the chemical structure of molecules with their biological activity, enabling the prediction of activity for new compounds nih.govresearchgate.netresearchgate.netresearchgate.netu-tokyo.ac.jpnih.govresearchgate.net. For estrogen receptor ligands, QSAR models have been developed using various datasets, including those comprising indenestrol (B48675) analogs nih.govresearchgate.netresearchgate.net.
Three-Dimensional QSAR Approaches (e.g., Comparative Molecular Field Analysis (CoMFA))
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that generates steric and electrostatic fields around molecules to predict binding affinity nih.govresearchgate.netresearchgate.nettandfonline.com. CoMFA models for ER ligands, including indenestrol derivatives, have demonstrated significant correlations between calculated molecular fields and experimentally determined binding affinities nih.govresearchgate.netresearchgate.net. These models, often validated through cross-validation, provide contour maps that highlight regions in space critical for ER binding, indicating where specific steric or electrostatic properties enhance or reduce activity nih.govresearchgate.nettandfonline.com. For instance, CoMFA studies on ER ligands have revealed similarities in binding modes between the ERα and ERβ subtypes, as well as provided insights into ligand selectivity researchgate.nettandfonline.com.
Predictive Modeling of this compound Derivatives
QSAR models, including those based on CoMFA, have been instrumental in predicting the activity of novel indenestrol derivatives nih.govresearchgate.netresearchgate.net. By analyzing the structure-activity relationships of existing compounds, these models can guide the synthesis of new analogs with potentially improved binding affinity or selectivity for the estrogen receptor nih.govresearchgate.netresearchgate.net. For example, studies have used QSAR to predict the estrogenic activity of various compounds, including those related to diethylstilbestrol (B1670540) and indenestrols, aiding in the identification of potent ER binders nih.govresearchgate.netresearchgate.net. The predictive power of these models allows researchers to prioritize compounds for experimental testing, accelerating the drug discovery process.
In Silico Repositioning and Biological Target Identification based on Structural Similarities
The field of drug discovery increasingly leverages computational approaches to identify novel therapeutic uses for existing compounds and to elucidate their mechanisms of action. In silico repositioning and target identification strategies are pivotal in this endeavor, utilizing a compound's chemical structure and known biological interactions to predict new targets or indications frontiersin.orgpsu.edunih.govresearchgate.net. These methods are particularly valuable when applied to compounds like this compound, which possess well-characterized interactions with specific biological targets, such as the estrogen receptor (ER) researchgate.net.
Structure-activity relationship (SAR) studies form the bedrock for these computational analyses. For Indenestrol A (IA), research has revealed significant stereochemical sensitivity in its interaction with the estrogen receptor researchgate.net. IA exists as a mixture of enantiomers, and studies have demonstrated that the (S)-enantiomer, this compound, exhibits a substantially higher binding affinity to the ER compared to its (R)-enantiomer. This differential binding affinity, where this compound shows a competitive binding index of 285 compared to 3 for (R)-Indenestrol A (with estradiol as a reference of 100), underscores the critical role of stereochemistry in its biological activity researchgate.net. Such detailed SAR data is essential for informing in silico modeling.
In silico target fishing, a key component of identifying potential biological targets, aims to predict protein targets for a query molecule based on various computational methods, including molecular similarity and pharmacophore matching nih.gov. By analyzing the structural features of this compound, computational tools can identify similarities to known ligands of other receptors or enzymes. This process can reveal potential off-target interactions or suggest entirely new biological pathways that this compound might influence psu.edu. For instance, if this compound's structural motif or pharmacophore is found to be similar to compounds known to interact with targets beyond the ER, this could flag it for repositioning to treat diseases associated with those alternative targets.
Similarly, in silico repositioning methods often rely on identifying relationships between drugs, targets, and diseases through bioinformatics tools and databases frontiersin.orgresearchgate.net. By comparing the chemical structure of this compound to a vast library of known drugs and their associated targets, researchers can predict novel therapeutic applications. The high binding affinity of this compound to the ER suggests that any repositioning strategy would likely consider its estrogenic or anti-estrogenic properties, or explore targets that share structural or functional similarities with the ER binding pocket. Leveraging techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can further refine these predictions by assessing binding affinities and potential interactions with identified targets psu.eduresearchgate.net.
The data on the differential binding of Indenestrol A enantiomers to the estrogen receptor highlights the importance of stereochemistry in SAR and its direct relevance to in silico prediction models.
Molecular and Cellular Mechanism Investigations
Interactions with Non-Estrogen Receptor Biological Targets
Inhibition of Interferon Gamma-Stimulated Nitric Oxide Synthesis Pathways
Research has explored the impact of Indenestrol (B48675) A on the nitric oxide (NO) synthesis pathways, particularly in the context of Interferon Gamma (IFN-γ) stimulation. Studies conducted on murine macrophage cell lines, such as RAW 264.7, have demonstrated that Indenestrol A can significantly inhibit the production of NO induced by IFN-γ herts.ac.uk. This inhibitory effect was assessed using a nitrite (B80452) assay and further confirmed by direct staining of intracellular NO with diaminofluorescein-2 diacetyl herts.ac.uk.
Mechanistically, Indenestrol A has been observed to interfere with key signaling components. Specifically, under IFN-γ-stimulated conditions, Indenestrol A was found to significantly inhibit the gamma-activated site (GAS), a critical transcription factor involved in IFN-γ signaling herts.ac.uk. Concurrently, Indenestrol A was noted to promote the activation of NF-kappaB herts.ac.uk. Furthermore, investigations indicated that the inhibition of NO production by Indenestrol A was associated with the modulation of NO synthase activity, as confirmed by Western blot analysis of IFN-γ-induced NO synthase herts.ac.uk.
Beyond its direct effects on NO synthesis, Indenestrol A at concentrations of 1 and 3 µM was observed to delay the onset of apoptosis in these cellular models herts.ac.uk. These findings suggest a multifaceted role for Indenestrol A in modulating inflammatory responses and cellular fate pathways activated by IFN-γ.
Table 1: Effect of (+/-)-Indenestrol A on Apoptosis Onset in Macrophages Stimulated by IFN-γ
| Concentration of (+/-)-Indenestrol A | Effect on Apoptosis Onset |
| 1 µM | Delayed |
| 3 µM | Delayed |
Note: Research cited used (+/-)-Indenestrol A, a racemic mixture.
Receptor-Receptor Interactions and Functional Crosstalk in Biological Systems
Receptor-receptor interactions (RRI) and functional crosstalk represent complex signaling mechanisms where different receptors influence each other's activity, localization, or downstream signaling pathways, either directly or indirectly. This interplay can occur between receptors of the same family or across different families, leading to integrated cellular responses. Mechanisms of crosstalk include transactivation, where activation of one receptor leads to the activation of another, or the sharing of common signaling molecules and pathways. Receptors can also form direct physical complexes, influencing each other's allosteric properties.
Examples of such interactions are diverse and prevalent across biological systems. Functional crosstalk has been documented between G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), as well as between different GPCRs, such as adenosine (B11128) A1 and P2Y1 purinergic receptors, or dopamine (B1211576) D5 and GABA A receptors. These interactions can modulate cellular excitability, synaptic transmission, and the integration of various extracellular signals. Furthermore, crosstalk between intracellular receptors, like steroid hormone receptors (e.g., estrogen receptor and glucocorticoid receptor), can influence gene expression patterns and cellular responses to hormonal stimuli.
While the general principles and examples of receptor-receptor interactions and functional crosstalk are well-established in various biological contexts, specific documented instances or detailed investigations into receptor-receptor interactions or functional crosstalk directly involving (S)-Indenestrol A were not detailed in the provided search results.
Preclinical Research Methodologies and Biological Models
In Vitro Experimental Models for (S)-Indenestrol A Research
In vitro studies utilize isolated cells, tissues, or cellular components to investigate the direct effects of this compound under controlled laboratory conditions. These methods allow for detailed mechanistic insights without the complexities of a whole organism.
Cell-Based Assays
Cell-based assays are fundamental for evaluating the interaction of this compound with biological systems at the cellular level. These assays can include:
Competitive Binding Assays: These experiments assess the affinity of this compound for specific cellular receptors, such as the estrogen receptor (ER). By measuring the compound's ability to displace a known radiolabeled ligand (e.g., [³H]-estradiol) from the receptor, researchers can quantify its binding affinity nih.govnih.govvegahub.eu. Studies have established that many chemicals, including various estrogenic compounds, bind to ERα and ERβ, with binding affinity (RBA) being a key parameter researchgate.netresearchgate.netnih.govnih.govvegahub.eu. This compound, as an indenestrol (B48675) analog, is likely to be investigated for its binding characteristics to these receptors researchgate.net.
Cellular Response Assays: These assays measure the functional outcomes of this compound's interaction with cells. This can involve evaluating changes in cell viability, proliferation, or specific signaling pathways triggered by the compound. For instance, estrogenic compounds are known to modulate gene expression and protein synthesis, which can be monitored in cell cultures nih.govlehigh.edu.
Gene and Protein Expression Analysis: Techniques like quantitative real-time PCR (qPCR) and Western blotting are used to analyze changes in the expression levels of specific genes and proteins following exposure to this compound. This can reveal downstream effects of receptor activation or other cellular targets nih.govlehigh.edu.
Subcellular Localization and Interaction Studies
Understanding where this compound acts within a cell and what other molecules it interacts with is crucial for defining its mechanism of action.
Subcellular Localization: Studies may investigate the distribution of this compound within cellular compartments, such as the nucleus, cytoplasm, or cell membrane. Techniques like immunofluorescence microscopy or subcellular fractionation can be employed to determine its precise location nih.govlehigh.edu.
Protein Interaction Studies: These studies aim to identify proteins that directly bind to or are modulated by this compound. This can involve co-immunoprecipitation, yeast two-hybrid assays, or mass spectrometry-based proteomics to uncover protein-protein interactions relevant to the compound's biological activity nih.gov.
Advanced In Vitro Systems
More complex in vitro models offer a higher degree of physiological relevance compared to traditional 2D cell cultures.
3D Cell Culture Models: These models, including spheroids and organoids, better mimic the in vivo microenvironment by incorporating cell-to-cell and cell-to-extracellular matrix (ECM) interactions ibidi.comnih.govnih.govworldhealthexpo.comupmbiomedicals.com. They can provide more accurate insights into cellular behavior and drug responses than 2D cultures ibidi.comnih.govnih.govworldhealthexpo.comupmbiomedicals.com. Researchers might use these systems to study the effects of this compound in a more complex cellular architecture.
Organ-on-a-Chip Systems: These microfluidic devices create miniature, functional models of human organs or multi-organ systems researchgate.netrsc.orgelveflow.comnih.govmdpi.com. They allow for the dynamic control of microenvironments, including fluid flow and mechanical stimuli, thereby emulating physiological conditions more closely researchgate.netrsc.orgelveflow.comnih.govmdpi.com. Such systems can be used to assess the efficacy and toxicity of compounds like this compound in a more integrated manner, potentially bridging the gap between traditional in vitro and in vivo studies researchgate.netrsc.orgelveflow.comnih.govmdpi.com.
Ex Vivo and In Vivo (Non-Human) Investigations
Ex vivo and in vivo studies utilize tissues or whole organisms (typically non-human) to evaluate the effects of this compound in a more complex biological context.
Rodent Models for Estrogenic Response Studies
Rodent models, particularly mice and rats, are widely used to study the estrogenic effects of compounds due to their well-characterized reproductive physiology and hormonal responses.
Mouse Uterine Models: The uterus is a primary target organ for estrogens. Studies often employ models such as the ovariectomized mouse or rat, where endogenous estrogen production is removed, allowing for a clear assessment of exogenous estrogenic activity nih.govplos.org. The uterotrophic assay is a classic method where the increase in uterine weight following compound administration is measured as an indicator of estrogenic potency researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.govnih.gov. Researchers would assess how this compound affects uterine parameters like weight, histology, and the expression of estrogen-responsive genes or proteins researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.govnih.govnih.govnih.govplos.org. For example, estrogenic compounds can influence esterase activity in the mouse uterus, which is thought to result from the uptake of a plasma esterase stimulated by estradiol (B170435) nih.gov.
Tissue Homogenate and Microsomal Preparations
These ex vivo preparations involve isolating specific cellular components or tissues to study biochemical processes.
Ram Seminal Vesicle Microsomes: While not explicitly stated for this compound, seminal vesicle preparations from rodents have historically been used in studies of androgen and estrogenic activity due to the presence of specific enzymes and receptors nih.gov. Such preparations, or similar tissue homogenates, can be used to study enzyme kinetics or receptor binding in a cell-free system. For instance, enzyme activity assays might be performed on tissue homogenates or microsomes to assess how this compound affects specific enzymatic pathways nih.govnih.gov.
Derivatives, Analogs, and Future Medicinal Chemistry Directions
Structural Comparisons and Bioactivity Profiles of Indenestrol (B48675) B and Other Indanyl Analogs
Indenestrol A and Indenestrol B are diastereomers, differing in the stereochemistry of their constituent atoms. Both compounds, identified as metabolites of diethylstilbestrol (B1670540) (DES), exhibit a notable affinity for the uterine estrogen receptor, yet they demonstrate poor biological activity in comparison. nih.gov X-ray crystallography studies reveal that Indenestrol A and Indenestrol B possess nearly identical, highly planar conformations. In these structures, the phenyl ring is twisted approximately 30 degrees out of the plane of the indene (B144670) ring system, and the distance between the two hydroxyl groups is about 11.6 Å. nih.gov This extended conformation allows for ready access to both phenolic rings, which is believed to contribute to their successful competition with estradiol (B170435) for estrogen receptor binding. nih.gov
In contrast, another analog, idanestrol, displays significantly lower receptor-binding affinity and reduced biological activity. This is attributed to its constrained L-shaped conformation, where the methyl, ethyl, and phenyl substituents are all on the same side of the indane ring. nih.gov The comparison of these indanyl derivatives supports the hypothesis that while the A-ring of the steroid-like structure is crucial for initiating receptor binding, the orientation of the D-ring relative to the A-ring plays a more decisive role in determining the compound's biological activity. nih.gov
While both Indenestrol A and B bind effectively to the estrogen receptor, their reduced biological activity is thought to be a consequence of the multiple ways they can orient within the binding site. Not all of these binding orientations are conducive to eliciting a full estrogenic response. nih.gov
| Compound | Key Structural Features | Estrogen Receptor Binding Affinity | Biological Activity |
|---|---|---|---|
| Indenestrol A | Highly planar, extended conformation | Effective | Poor |
| Indenestrol B | Highly planar, extended conformation | Effective | Poor |
| Idanestrol | Constrained L-shape | Reduced | Least active |
Exploration of (S)-Indenestrol A as a Scaffold for Selective Estrogen Receptor Modulator (SERM) Development
The development of Selective Estrogen Receptor Modulators (SERMs) is a key area of medicinal chemistry, aiming for compounds that exhibit tissue-selective agonist or antagonist activity at the estrogen receptor. nih.govresearchgate.net An ideal SERM would, for instance, have estrogenic effects on bone and serum lipids while acting as an antagonist in breast and uterine tissue. nih.govresearchgate.net
The this compound core structure presents a promising scaffold for the development of novel SERMs. Its demonstrated affinity for the estrogen receptor provides a solid starting point for chemical modification. The goal of such modifications would be to fine-tune the interaction with the receptor to achieve the desired tissue-specific pharmacological profile. The planar and rigid nature of the indene ring system in this compound can be advantageous in designing molecules with specific conformational properties required for selective receptor modulation. By introducing various functional groups at different positions on the indenestrol scaffold, medicinal chemists can explore how these changes influence the compound's interaction with the receptor's ligand-binding domain and, consequently, its agonist versus antagonist activity in different tissues.
Design Principles for Novel Non-Steroidal Estrogen Receptor Ligands Based on this compound Core
The design of novel non-steroidal estrogen receptor ligands based on the this compound core should be guided by established principles of SERM medicinal chemistry and the known structure-activity relationships of estrogenic compounds. nih.govnih.gov Key considerations include:
Maintaining the Core Pharmacophore: The phenolic hydroxyl groups are critical for estrogen receptor binding, mimicking the interactions of endogenous estradiol. Any modifications should aim to preserve or enhance these interactions.
Modulation of the Side Chains: The ethyl and methyl groups on the indene ring of this compound can be systematically varied to probe their influence on receptor affinity and selectivity. Bioisosteric replacement of these groups with other alkyl or functionalized chains could lead to improved pharmacological properties. cambridgemedchemconsulting.com
Introduction of a "SERM Side Chain": A common feature of many SERMs is the presence of a basic amine side chain. Incorporating such a chain onto the this compound scaffold could impart antagonist properties in certain tissues, a hallmark of SERM activity. The length and nature of this side chain are critical determinants of the resulting biological profile. nih.gov
Conformational Rigidity: The semi-rigid nature of the indene core is a valuable feature. Further rigidification or, conversely, the introduction of flexible linkers at specific positions could be explored to optimize the compound's fit within the estrogen receptor's ligand-binding pocket and influence the conformation of the receptor itself, leading to differential gene transcription.
Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be instrumental in rationally designing new derivatives. These methods can help predict the binding affinity and mode of interaction of novel compounds with the estrogen receptor, thereby prioritizing synthetic efforts.
By systematically applying these design principles, the this compound scaffold can be effectively utilized in the quest for the next generation of safer and more effective selective estrogen receptor modulators.
Advanced Research Perspectives and Unexplored Avenues
Integrated Omics Approaches for Comprehensive Mechanistic Elucidation
The full picture of how (S)-Indenestrol A modulates cellular function remains to be fully elucidated. An integrated omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, unbiased strategy to map the global cellular response to this compound. nih.govmdpi.com Such an approach moves beyond single-target interactions to provide a systems-level view of the signaling pathways and metabolic networks affected by this compound.
By treating relevant cell lines with this compound and analyzing the resulting changes across these different molecular layers, researchers can build a comprehensive model of its mechanism of action. unimi.it For instance, transcriptomics (e.g., RNA-Seq) can reveal the full suite of genes whose expression is altered, while proteomics can identify changes in protein abundance and post-translational modifications, which are critical for signaling pathway activation. nih.gov Metabolomics would then connect these changes to the functional outputs of cellular metabolism. esciencecenter.nl The integration of these datasets is crucial, as it allows for the identification of causal links between gene expression changes, protein activity, and metabolic shifts, offering a holistic understanding of the compound's effects. mdpi.com
Table 1: Hypothetical Integrated Omics Workflow for this compound
| Omics Layer | Technique | Potential Insights | Data Integration Goal |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | Identification of genes and non-coding RNAs regulated by this compound. | Correlate gene expression changes with protein abundance and pathway activation. |
| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Quantification of protein expression changes and identification of post-translational modifications. | Link signaling pathway perturbations to downstream metabolic effects. |
| Metabolomics | LC-MS/GC-MS | Profiling of small molecule metabolites to identify altered metabolic pathways. | Build a comprehensive model of the cellular response to this compound. |
| Genomics | (Not directly measuring response) | Provides the foundational genetic context for interpreting other omics data. | N/A |
This multi-layered approach has the potential to uncover novel mechanisms and biomarkers related to the activity of this compound.
High-Throughput Screening (HTS) of this compound Libraries for Novel Target Identification
While this compound is known to interact with certain receptors, the full spectrum of its molecular targets within the cell is likely not fully known. High-throughput screening (HTS) provides a robust platform for the unbiased discovery of novel protein interactions. drugtargetreview.com By screening a library of diverse proteins against this compound, or conversely, screening a library of this compound analogs against a panel of cellular targets, researchers can identify previously unknown binding partners. mdpi.com
Modern HTS technologies allow for the rapid testing of thousands of compounds or interactions in a cost-effective manner. ewadirect.com A variety of assay formats can be employed, from cell-based assays that measure a physiological response to biochemical assays that directly measure binding affinity. nih.govresearchgate.net The identification of novel targets for this compound could open up entirely new avenues for its therapeutic application and provide critical insights into its off-target effects. drugtargetreview.com
Table 2: Potential High-Throughput Screening Strategies for this compound
| Screening Approach | Library | Assay Type | Objective |
|---|---|---|---|
| Target-Based Screen | This compound and its analogs | Biochemical (e.g., FRET, AlphaScreen) | Identify novel protein targets by measuring direct binding. |
| Phenotypic Screen | This compound | Cell-based (e.g., high-content imaging) | Identify novel cellular pathways affected by this compound without a priori knowledge of the target. |
| Reverse Screen | Purified protein library | Biochemical | Identify which proteins from a large collection bind to this compound. |
The hits generated from such screens would then be validated and further characterized to confirm their biological relevance.
Bioorthogonal Chemistry and Chemical Biology Probes Based on this compound
To visualize and track the interactions of this compound within a living cell, researchers can turn to the tools of bioorthogonal chemistry. This field involves the use of chemical reactions that can occur in a biological environment without interfering with native cellular processes. nih.gov By synthesizing a derivative of this compound that contains a "bioorthogonal handle," such as a diazirine or an alkyne, it becomes possible to attach fluorescent tags or affinity labels to the molecule after it has reached its cellular targets. wikipedia.orgmdpi.com
These chemical biology probes would enable a range of powerful experiments. For example, a fluorescently tagged this compound could be used to visualize its subcellular localization in real-time using advanced microscopy techniques. nih.gov An affinity-tagged version could be used for "pull-down" experiments, where the compound and its bound proteins are isolated from cell lysates and identified by mass spectrometry. This provides a direct method for identifying the protein targets of this compound in their native cellular context. biorxiv.orgbiorxiv.org
Advanced Computational Chemistry for De Novo Design and Optimization
Computational chemistry offers a powerful in silico platform for the rational design and optimization of novel molecules based on the structure of this compound. nih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structure of this compound analogs with their biological activity. researchgate.net These models can then be used to design new compounds with improved potency, selectivity, or pharmacokinetic properties. tandfonline.com
Furthermore, structure-based drug design approaches can be employed if the three-dimensional structure of this compound bound to its protein target(s) is known. acs.org Molecular docking simulations can predict the binding mode and affinity of virtual compounds, allowing for the rapid screening of large virtual libraries of potential analogs. nih.gov More advanced techniques, such as molecular dynamics simulations, can provide insights into the dynamic nature of the compound-target interaction, aiding in the design of molecules with optimized binding kinetics. mdpi.com These computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising new chemical entities. nih.govacs.org
Q & A
Q. How should researchers design a study to investigate this compound’s long-term effects on epigenetic regulation?
- Methodological Answer : Employ longitudinal epigenomic profiling (e.g., ChIP-seq for histone modifications, whole-genome bisulfite sequencing) in treated vs. control cohorts. Control for batch effects and confounding variables (e.g., diet, circadian rhythm) using randomized block designs. Validate functional relevance via CRISPR-dCas9 epigenetic editing and RNA-seq to link modifications to gene expression .
Data Analysis & Contradiction Management
Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound studies?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability (e.g., lab-specific protocols). Use Bayesian meta-analysis to pool data from heterogeneous studies, weighting by sample size and assay sensitivity. Visualize contradictions using forest plots and funnel plots to detect publication bias .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
- Methodological Answer : Re-evaluate force fields and solvation models in docking simulations (e.g., switch from AMBER to CHARMM). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Consider allosteric binding sites or protein conformational dynamics overlooked in static models .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical reporting of this compound’s preclinical data to avoid overinterpretation?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, disclosing attrition rates and randomization methods. For cell-based assays, report passage numbers, mycoplasma testing, and authentication certificates. Use blinded analysis and pre-register protocols on platforms like OSF to mitigate bias .
Q. How can researchers enhance the reproducibility of this compound’s reported antitumor effects?
- Methodological Answer : Share raw data (e.g., flow cytometry FCS files, microscopy images) in public repositories like Zenodo. Provide detailed SOPs for critical steps (e.g., compound preparation, cell culture conditions). Collaborate via multi-lab replication initiatives to control for site-specific variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
